molecular formula C24H18ClN3O B2989242 5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-63-0

5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2989242
CAS No.: 866344-63-0
M. Wt: 399.88
InChI Key: ORXNRTODNNDVFZ-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18ClN3O and its molecular weight is 399.88. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research on quinoxaline and pyrazole derivatives, including those structurally similar to "5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline," has shown significant potential in corrosion inhibition. These compounds exhibit inhibitory action on mild steel corrosion in acidic environments, suggesting their utility in protecting metal surfaces from corrosive damage. The inhibitory mechanism involves adsorption onto the metal surface, forming a protective layer that reduces the rate of both anodic and cathodic corrosion reactions (Olasunkanmi et al., 2019).

Antimicrobial Activity

Compounds with the pyrazoloquinoline core have demonstrated antimicrobial properties. Derivatives synthesized from reactions involving quinoline and various reagents have been evaluated for their efficacy against bacterial and fungal strains. These studies suggest that pyrazoloquinoline derivatives could serve as lead compounds for the development of new antimicrobial agents, potentially addressing the need for novel treatments due to rising antibiotic resistance (El-Gamal et al., 2016).

Organic Electronics and Photovoltaics

Quinoline and its derivatives have been investigated for their optical and electronic properties, making them candidates for use in organic electronics and photovoltaic devices. The structural variations in these compounds can significantly influence their electronic absorption and emission properties, suggesting potential applications in the development of organic light-emitting diodes (OLEDs) and solar cells. Such applications leverage the ability of these compounds to transport charge and emit light, contributing to more efficient and versatile organic electronic devices (Zeyada et al., 2016).

Drug Design and Pharmacological Applications

Research into pyrazoloquinoline derivatives has also highlighted their potential in drug design, particularly as ligands for various receptors. These compounds have been explored for their binding affinities to receptors implicated in various diseases, indicating their potential in the development of novel therapeutic agents. For example, studies on the synthesis and biological evaluation of pyrazoloquinoline derivatives have shown their potential as ligands for the estrogen receptor, which could have implications for the treatment of hormone-related cancers (Kasiotis et al., 2006).

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-29-19-12-8-17(9-13-19)23-21-15-28(14-16-6-10-18(25)11-7-16)22-5-3-2-4-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXNRTODNNDVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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